molecular formula C15H11ClFN B12605874 2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile CAS No. 917839-53-3

2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B12605874
CAS No.: 917839-53-3
M. Wt: 259.70 g/mol
InChI Key: QMKLOWQPZQQMQW-UHFFFAOYSA-N
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Description

2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of chloro, fluoro, and dimethyl substituents on the biphenyl structure, along with a carbonitrile group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Properties

CAS No.

917839-53-3

Molecular Formula

C15H11ClFN

Molecular Weight

259.70 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-4,5-dimethylbenzonitrile

InChI

InChI=1S/C15H11ClFN/c1-9-6-11(8-18)12(7-10(9)2)15-13(16)4-3-5-14(15)17/h3-7H,1-2H3

InChI Key

QMKLOWQPZQQMQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C2=C(C=CC=C2Cl)F)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic precursor using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids.

    Reduction: The nitro group is reduced to an amine using a reducing agent like tin and hydrochloric acid.

    Substitution: The amine group is then substituted with a chloro and fluoro group using appropriate halogenating agents.

    Formation of Carbonitrile: Finally, the compound is treated with a cyanating agent to introduce the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, 2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to modify it further to create derivatives with desired properties. For instance, researchers have utilized this compound in the synthesis of novel biphenyl derivatives that demonstrate enhanced electronic properties suitable for organic electronics.

Biology

The compound has been investigated for its biological activity , particularly its potential as an antimicrobial and anticancer agent. In vitro studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The presence of halogen substituents is believed to enhance its interaction with biological targets.

Case Study: A study published in a peer-reviewed journal demonstrated the anticancer activity of a derivative of this compound against HepG2 cells, showing IC50 values comparable to standard chemotherapeutic agents .

Medicine

In medicinal chemistry, 2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile is explored as a pharmaceutical intermediate . Its ability to undergo various chemical transformations allows it to be modified into potential drug candidates. Researchers are particularly interested in its role in developing targeted therapies for diseases such as cancer and bacterial infections.

Example: A recent investigation into the pharmacokinetics of a derivative indicated favorable absorption and distribution characteristics in animal models, suggesting its potential as a lead compound for drug development.

Industry

The compound finds utility in the production of specialty chemicals . Its unique properties make it suitable for applications in materials science, particularly in the development of polymers with specific thermal and mechanical properties. Furthermore, its derivatives are explored for use in agrochemicals due to their effectiveness as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The carbonitrile group can also participate in hydrogen bonding and other interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-bromobiphenyl: A similar biphenyl derivative with fluoro and bromo substituents.

    4,4’-Dichlorobiphenyl: A biphenyl compound with two chloro substituents.

    2,2’-Dichlorobiphenyl: Another biphenyl derivative with chloro substituents at different positions.

Uniqueness

2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is unique due to the specific combination of chloro, fluoro, dimethyl, and carbonitrile groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile is a synthetic compound with potential biological activities that have garnered interest in pharmacological research. Its molecular formula is C15H11ClFNC_{15}H_{11}ClFN and it has been studied for various applications, particularly in cancer therapy and antimicrobial activity.

  • Molecular Formula : C15H11ClFNC_{15}H_{11}ClFN
  • Molecular Weight : 273.71 g/mol
  • IUPAC Name : 2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile
  • SMILES Notation : Clc1cc(c(c1)C)c(c(c2ccccc2)C)c(c(c2)F)c(c(c2)C#N)

Research indicates that the compound exhibits its biological effects through various mechanisms, including:

  • Cell Proliferation Inhibition : The compound has shown the ability to suppress cell growth in various cancer cell lines, indicating potential anti-cancer properties. In studies involving prostate cancer cells (PC3 and DU145), it demonstrated significant cytotoxicity at specific concentrations over time .
  • Metabolic Activity Modulation : It has been observed to increase glucose uptake and ATP production in treated cells, which can enhance cellular metabolism and viability under certain conditions .

Biological Activity Overview

Activity Type Details
Anticancer Activity Effective against prostate cancer cells with IC50 values indicating significant cytotoxicity.
Antimicrobial Activity Exhibits broad-spectrum antifungal activity against drug-resistant strains such as Candida auris.
Cell Metabolism Effects Increases cell-specific glucose uptake and ATP levels during monoclonal antibody production processes.

Case Studies and Research Findings

  • Anticancer Efficacy
    • A study evaluated the compound's effects on prostate cancer cell lines (PC3 and DU145). Results indicated a dose-dependent decrease in cell viability with an IC50 of approximately 26.43 µg/mL after 72 hours of treatment. Notably, PC3 cells were more sensitive compared to DU145 cells .
  • Antifungal Activity
    • Another investigation focused on the compound's antifungal properties against Candida species. It was found to be effective against drug-resistant strains, suggesting its potential as a therapeutic agent in treating fungal infections .
  • Monoclonal Antibody Production
    • Research showed that supplementation with 2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile improved the efficiency of monoclonal antibody production in CHO cells by enhancing metabolic activity while maintaining cell viability .

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